2-Fluoro-4-(methylsulfonyl)pyridine
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Overview
Description
2-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring imparts distinct reactivity and stability to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of fluorinated intermediates and subsequent functionalization to introduce the methylsulfonyl group .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(methylsulfonyl)pyridine may involve scalable synthetic routes that ensure high yields and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for large-scale production. Additionally, the recovery and recycling of reagents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction, leading to different functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorination: Selectfluor® is commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to modify the methylsulfonyl group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Fluoro-4-(methylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets through its fluorine and methylsulfonyl groups. These interactions can affect various biochemical pathways and processes. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methylsulfonyl group, making it less reactive in certain contexts.
4-Methylsulfonylpyridine: Lacks the fluorine atom, affecting its stability and reactivity.
2-Fluoro-5-(methylsulfonyl)pyridine: Similar structure but with different substitution pattern, leading to different reactivity.
Uniqueness
2-Fluoro-4-(methylsulfonyl)pyridine is unique due to the combined presence of both fluorine and methylsulfonyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Biological Activity
2-Fluoro-4-(methylsulfonyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and research findings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the pyridine ring. This structural modification is crucial for enhancing the compound's biological activity. The compound has been evaluated for its interaction with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of efficacy against different bacterial strains .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
7g | MRSA | 0.25 |
7a | E. coli | 0.5 |
7i | K. pneumoniae | 0.75 |
7h | P. aeruginosa | 1.0 |
COX Inhibition and Anti-inflammatory Activity
The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. Compounds derived from this compound exhibited IC50 values ranging from 0.10 to 0.31 µM, demonstrating high selectivity towards COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
Table 2: COX Inhibitory Activity of Compounds Derived from this compound
Compound | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|
7g | 0.10 | 132 |
7a | 0.15 | 100 |
7i | 0.25 | 80 |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, it was found that the introduction of the methylsulfonyl group significantly enhanced the antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The mechanism was attributed to inhibition of protein synthesis pathways followed by disruption of nucleic acid synthesis .
Case Study: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked reduction in inflammatory markers in vitro and in vivo models. The results indicated that the compound could effectively reduce edema and pain associated with inflammatory responses, suggesting potential therapeutic applications in treating conditions like arthritis .
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)5-2-3-8-6(7)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUFPDJXXOKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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